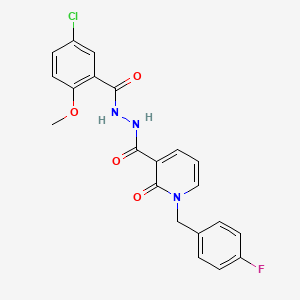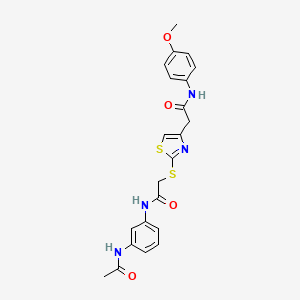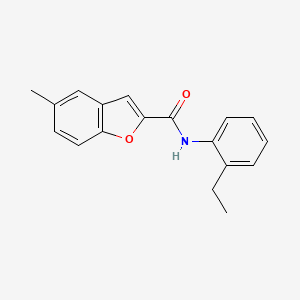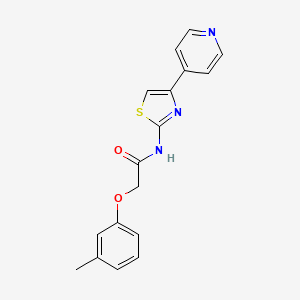
N'-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its intricate structure, which includes a pyridine ring, a benzoyl group, and various substituents such as chloro, methoxy, and fluorobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:
-
Formation of the Pyridine Ring: : The initial step often involves the construction of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
-
Introduction of the Benzoyl Group: : The benzoyl group is introduced via an acylation reaction. This can be done using benzoyl chloride in the presence of a base like pyridine or triethylamine.
-
Substitution Reactions: : The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
-
Hydrazide Formation: : The final step involves the formation of the carbohydrazide group. This is usually done by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
-
Substitution: : The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as nitro, sulfonyl, or halogen groups.
科学研究应用
N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.
-
Medicine: : Explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide exerts its effects involves several molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential antimicrobial and anticancer activities.
-
Receptor Binding: : It can interact with cellular receptors, modulating signal transduction pathways. This can lead to changes in cellular functions and responses.
-
DNA Interaction: : The compound may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
相似化合物的比较
Similar Compounds
N’-(5-chloro-2-methoxybenzoyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N’-(5-chloro-2-methoxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: Contains a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
N’-(5-chloro-2-methoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-30-18-9-6-14(22)11-17(18)20(28)25-24-19(27)16-3-2-10-26(21(16)29)12-13-4-7-15(23)8-5-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJMZVNVDGKEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2665884.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)
![ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2665888.png)


![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)
![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2665900.png)
![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)


